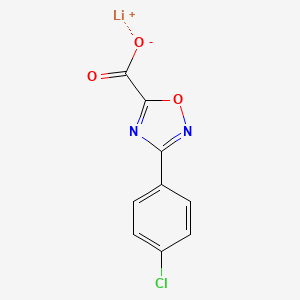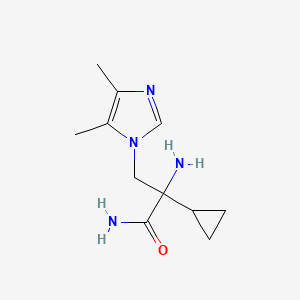
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H5F6NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with two trifluoromethyl groups (-CF3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3,5-bis(trifluoromethyl)benzylamine
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling phosgene. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Amides: Formed by the reaction with carboxylic acids or their derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking agents in polymers and in the synthesis of bioactive molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.
Vergleich Mit ähnlichen Verbindungen
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other isocyanate and trifluoromethyl-substituted compounds:
1-Isocyanato-3-methyl-2-(trifluoromethyl)benzene: Similar in structure but with a methyl group instead of a second trifluoromethyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Lacks the second trifluoromethyl group, resulting in lower electron-withdrawing effects and different chemical behavior.
1-Isocyanato-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and the types of reactions it undergoes.
The unique combination of two trifluoromethyl groups and an isocyanate group in this compound makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C10H5F6NO |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)7-1-6(4-17-5-18)2-8(3-7)10(14,15)16/h1-3H,4H2 |
InChI-Schlüssel |
UPHWLPRHCFQGHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)


![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)


